6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol. It is characterized by its unique structure, which includes a dihydropyridine core and a piperidine moiety. This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. Its CAS number is 1040051-19-1, and it is known to exhibit irritant properties .
The synthesis of 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid can be achieved through various methods, often involving multi-step reactions. A common approach includes:
The synthesis may utilize techniques such as refluxing in organic solvents, employing microwave irradiation for rapid reaction times, or using solid-phase synthesis methods for improved yields and purity. Characterization of the synthesized compound typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
The molecular structure of 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid features:
The compound's structural data can be summarized as follows:
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid can participate in various chemical reactions, including:
Reactions are typically facilitated under controlled conditions, using solvents such as ethanol or dichloromethane and catalysts like palladium or nickel for hydrogenation processes .
The mechanism of action for 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its polar functional groups.
Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors in biological systems, suggesting potential applications in pharmacology .
The physical properties of 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid include:
Chemical properties include:
Relevant data indicate that this compound should be handled with care due to its irritant nature .
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid has potential applications in:
Piperidine stands as one of the most prevalent nitrogen-containing heterocycles in FDA-approved therapeutics, valued for its bioisosteric properties, structural rigidity, and capacity to modulate pharmacokinetic parameters. Integration of piperidine into pharmacophores enhances blood-brain barrier permeability and provides optimal basicity (pKa ~10) for salt formation, thereby improving solubility and oral bioavailability [6]. The 2-oxoethylpiperidine subunit within this target compound exemplifies strategic functionalization, where the carbonyl group introduces hydrogen-bonding capacity critical for molecular recognition events.
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drug Scaffolds
Therapeutic Class | Representative Drug | Piperidine Functionalization | Key Biological Target |
---|---|---|---|
Antihypertensives | Felodipine | Ester-linked dialkoxy carbonyl | L-type calcium channel |
Analgesics | Fentanyl | 4-Phenylpiperidine | μ-opioid receptor |
Antipsychotics | Risperidone | Hydroxyethylpiperidine | Dopamine D2 receptor |
Anticancer | Imatinib | Piperazine-piperidine hybrid | BCR-ABL tyrosine kinase |
Patent literature reveals that asymmetrical esters featuring piperidine moieties demonstrate enhanced binding to cardiovascular targets like calcium channels compared to non-piperidine analogs. The CA1277666C patent specifically discloses piperidinylalkyl esters of dihydropyridine dicarboxylates exhibiting potent vasodilatory effects, underscoring piperidine’s role in optimizing ligand-receptor interactions [6]. In the target compound, the terminal piperidine ring may serve as a conformational anchor or allosteric recognition element, enabling selective modulation of protein targets inaccessible to simpler heterocycles.
The 1,6-dihydropyridine (1,6-DHP) core represents a redox-active heterocycle with distinctive electronic and conformational properties compared to fully aromatic pyridines. The non-aromatic 1,4-dihydro tautomer exhibits a boat-like conformation that facilitates unique binding interactions with biological targets. Positioned at C3, the carboxylic acid group in this compound serves dual roles: enabling salt formation for solubility modulation and acting as a hydrogen-bond donor/acceptor for precise target engagement [3] [5].
Table 2: Comparative Analysis of Dihydropyridine Derivatives with C3 Functionalization
Compound Name | Molecular Formula | C3 Substituent | Key Structural Features |
---|---|---|---|
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C8H9NO3 | Carboxylic acid | N-methylation enhancing metabolic stability |
1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C15H15NO4 | Carboxylic acid | Aryl-ethyl tether enabling hydrophobic interactions |
Target Compound: 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid | C13H16N2O4 | Carboxylic acid | Ketoethylpiperidine linker conferring conformational flexibility |
Notably, the 1,6-DHP scaffold exhibits pH-dependent redox behavior, potentially enabling mitochondrial targeting or pro-drug activation through oxidative conversion to pyridinium species. The C6 carbonyl group enhances planarity across the ring system, promoting stacking interactions with aromatic amino acid residues [5]. This carbonyl, combined with the C3 carboxylic acid, creates a zwitterionic potential that may influence membrane permeability and subcellular trafficking.
Allosteric modulators represent a frontier in drug discovery due to their capacity for subtype-selective receptor modulation and reduced on-target toxicity. The target compound’s hybrid architecture—featuring a planar 1,6-DHP domain linked to a flexible piperidine-bearing chain—aligns with established pharmacophore requirements for allosteric sites, which often accommodate structurally diverse ligands [3]. The ketoethylpiperidine moiety may engage with receptor pockets distinct from orthosteric sites, potentially stabilizing unique conformational states.
Structural analogs like 1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (PubChem CID: 242664) demonstrate how aryl-ethyl extensions at N1 enable allosteric modulation of neurotransmitter receptors [3]. In the target compound, replacement of the aryl group with the 2-oxo-2-(piperidin-1-yl)ethyl chain introduces:
This molecular architecture suggests potential applications in:
Table 3: Structural Features Supporting Allosteric Modulator Development
Molecular Domain | Structural Feature | Potential Allosteric Function |
---|---|---|
1,6-Dihydropyridine core | Planar conjugated system | π-stacking with receptor hydrophobic pockets |
C3 Carboxylic acid | Ionizable group (pKa ~4.5) | Salt bridge formation with lysine/arginine |
N1 Ketoethyl linker | Flexible spacer (C–C(=O)–N) | Access to deep binding crevices |
Terminal piperidine | Basic nitrogen (pKa ~11) | Protonation-dependent receptor anchoring |
The compound’s structural complexity necessitates advanced synthetic approaches, typically involving:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1